molecular formula C12H14N4O B8275465 4-(4-Ethylaminopyrimidin-6-yloxy)aniline

4-(4-Ethylaminopyrimidin-6-yloxy)aniline

Cat. No.: B8275465
M. Wt: 230.27 g/mol
InChI Key: OOHRWXLMADKIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethylaminopyrimidin-6-yloxy)aniline is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. These compounds are known for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylaminopyrimidin-6-yloxy)aniline typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method involves the reaction of 2,4,5-trichloropyrimidine with 4-(2-methoxyethoxy)aniline in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures . This reaction yields the desired product with high regioselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylaminopyrimidin-6-yloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(4-Ethylaminopyrimidin-6-yloxy)aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Ethylaminopyrimidin-6-yloxy)aniline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethylaminopyrimidin-6-yloxy)aniline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ethylamino group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry .

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

6-(4-aminophenoxy)-N-ethylpyrimidin-4-amine

InChI

InChI=1S/C12H14N4O/c1-2-14-11-7-12(16-8-15-11)17-10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,15,16)

InChI Key

OOHRWXLMADKIES-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=NC=N1)OC2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4-(6-chloro-pyrimidin-4-yl-oxy)-aniline (Stage 21.1; 5.0 g, 22.6 mmol) in ethylamine dissolved in ethanol (≈35%; 5 ml) under Nratmosphere is stirred for 16 h at rt. Then the resulting brown solution is diluted with water and AcOEt, the aqueous layer separated off and extracted twice with AcOEt. The organic phases are washed with 3 portions of water and brine, dried (Na2SO4) and concentrated. Re-crystallisaton from boiling AcOEt gives the title compound: m.p.: 143-145° C.; 1H-NMR (CDCl3): 8.24 (s, 1H), 7.24 (s, HN), 6.91 (d, 2H), 6.69 (d, 2H), 5.63 (s, 1H), 4.97 (s, H2N), 3.25 (m, 2H), 1.25 (t, 3H). More product can be isolated from the filtrate of the re-crystallization by column chromatography (SiO2; AcOEt→AcOEt/EtOH 19:1).
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